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Compound of Interest

Benzo[d]isoxazole-4-carboxylic
Compound Name:

acid
CAS No.: 1554164-82-7
Cat. No.: B2550384

Get Quote

Executive Summary

This guide compares Benzo[d]isoxazole-3-carboxylic acid (C3-isomer) and
Benzo[d]isoxazole-4-carboxylic acid (C4-isomer). While they share the same core scaffold,
their reactivity profiles are fundamentally different due to the position of the carboxyl group
relative to the labile N-O bond of the isoxazole ring.

» Benzo[d]isoxazole-3-carboxylic acid: Highly reactive and unstable. It functions as a "masked"
salicylonitrile due to its propensity for spontaneous decarboxylation and subsequent ring
opening (Kemp elimination pathway). It is primarily an intermediate, not a stable building
block.

» Benzo[d]isoxazole-4-carboxylic acid: Stable and robust. It behaves as a functionalized
benzoic acid, allowing for standard amide couplings and scaffold elaboration without
compromising the heterocyclic ring.
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Structural & Electronic Analysis

The defining feature of the benzo[d]isoxazole ring is the weak N-O bond, which renders the
system susceptible to base-catalyzed ring opening (Kemp elimination). The position of the

carboxylic acid dictates whether this instability is accelerated or mitigated.

Feature

Benzo[d]isoxazole-3-
carboxylic acid

Benzo[d]isoxazole-4-
carboxylic acid

Structure

Carboxyl attached to the

isoxazole ring (C3).

Carboxyl attached to the
benzene ring (C4).

Electronic Effect

Direct conjugation with the N-O
bond. The carboxylate anion
stabilizes the transition state

for decarboxylation.

Inductive electron-withdrawing
effect on the ring system. No
direct conjugation to the N-O

bond cleavage site.

Present (C3-H). This proton is
acidic (pKa ~20-22) and is the

C3 Proton Absent (substituted by COOH). ] ]
trigger for base-catalyzed ring
opening.

< 3.0 (Estimated). Strong acid ~3.6 - 3.8. Comparable to
pKa (Acid) due to the electron-deficient electron-deficient benzoic
heterocycle. acids.
] ) ] Base-induced Ring Opening
Primary Risk Spontaneous Decarboxylation.

(only with strong bases).

Structural Visualization

Unstable Isomer (C3)
Benzo[d]isoxazole-3-COOH
(Prone to Decarboxylation)

Click to download full resolution via product page

Stable Isomer (C4)

Benzo[d]isoxazole-4-COOH

(Stable Benzoic Acid Analog)
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Figure 1: Structural comparison highlighting the stability classification of the two isomers.

Reactivity Profile: Benzo[d]isoxazole-3-carboxylic
acid
The Decarboxylation-Ring Opening Cascade

The 3-isomer is chemically fragile. In aqueous solution, and particularly in the presence of
base, it undergoes a rapid two-step degradation sequence. This reaction is so efficient that the
compound is often used as a model substrate to study enzyme catalysis (Kemp eliminases).

o Decarboxylation: The carboxylate group is lost as CO2, generating the transient 3-
unsubstituted benzisoxazole anion.

» Ring Opening: The resulting anion (or the re-protonated neutral species reacting with base)
undergoes cleavage of the N-O bond to form 2-hydroxybenzonitrile (salicylonitrile).

Implication for Synthesis:
e Avoid: Aqueous base, high temperatures, or prolonged storage in solution.

o Strategy: If this moiety is required (e.g., for Zonisamide analogs), it is often generated in situ
or handled as a stable ester until the final step.
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Figure 2: The degradation pathway of the 3-carboxylic acid isomer.

Reactivity Profile: Benzo[d]isoxazole-4-carboxylic
acid
Stability & Derivatization

The 4-isomer is the preferred scaffold for drug discovery. The carboxyl group is located on the
benzene ring, decoupled from the N-O bond machinery. It resists decarboxylation and can be
subjected to standard medicinal chemistry protocols.

e Amide Coupling: Compatible with HATU, EDC, and T3P.

¢ Acid Chloride Formation: Compatible with SOCIz (unlike the 3-isomer, which would degrade).

[1][]

o Base Sensitivity: While the COOH is stable, the C3-H proton remains a weak point. Strong
bases (e.g., NaH, LDA, or hot NaOH) can deprotonate C3-H, triggering the Kemp
elimination. However, mild bases used in coupling (DIPEA, TEA) are safe.

Experimental Protocol: Amide Coupling (4-Isomer)

This protocol validates the stability of the 4-isomer under standard coupling conditions.

Materials:

Benzo[d]isoxazole-4-carboxylic acid (1.0 eq)

Amine partner (1.1 eq)

HATU (1.2 eq)

DIPEA (Diisopropylethylamine) (2.0 eq)

Solvent: DMF or DCM

Step-by-Step:
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 Activation: Dissolve Benzo[d]isoxazole-4-carboxylic acid in DMF (0.1 M). Add DIPEA and
stir for 5 minutes. Note: The solution remains stable; no gas evolution (CO2) is observed.

e Coupling: Add HATU. Stir for 5 minutes to form the active ester.
» Addition: Add the amine partner. Stir at room temperature for 2-4 hours.

o Workup: Dilute with EtOAc, wash with 1N HCI (to remove excess amine/DIPEA), then brine.
Dry over NazS0a.[3]

o Outcome: Yields are typically high (>80%), with the benzisoxazole ring intact.

Decision Tree for Isomer Selection

Select Scaffold

Is the COOH required at C3?

Y

Yes (C3-COOH) No (C4-COOH)

CRITICAL RISK:

STABLE:

Decarboxylation & Ring Opening Standard Chemistry OK

Use Ester form or

o Proceed with HATU/SOCI2
Generate in situ

Click to download full resolution via product page

Figure 3: Selection guide based on synthetic feasibility and stability risks.
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Comparative Data Summary

The following table summarizes the key physicochemical and reactivity differences.

Parameter

Benzo[d]isoxazole-3-
carboxylic acid

Benzo[d]isoxazole-4-
carboxylic acid

CAS Number

28691-47-6

208772-23-0

Stability (Solid)

Metastable (Store cold/dry)

Stable (Room temp)

Stability (Solution)

Poor. Decarboxylates in

water/base.

Good. Stable in organic

solvents/mild aq. buffers.

Reaction with NaOH

Rapid decomposition to

salicylonitrile.

Forms stable carboxylate salt

(Ring opens only at high T/pH).

Reaction with SOCI2

Decomposition likely.

Forms Acid Chloride (Stable

intermediate).

Primary Use

Precursor to Zonisamide-type

drugs (via ester).[4]

Scaffold for library synthesis

(Amide/Ester libraries).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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